2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a quinoline core, a piperidine ring, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the piperidine ring and the trifluoromethyl phenyl group. Common reagents used in these reactions include acyl chlorides, amines, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to structurally diverse compounds.
Scientific Research Applications
2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial properties.
Piperidine Derivatives: Compounds like piperine, found in black pepper, exhibit various biological activities, including antioxidant and anti-inflammatory effects.
Trifluoromethyl Phenyl Compounds: These compounds are often used in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.
Uniqueness
2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the quinoline and piperidine rings contribute to its potential biological activities.
Properties
Molecular Formula |
C24H22F3N3O3 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H22F3N3O3/c25-24(26,27)16-7-6-8-17(13-16)28-21(31)15-30-20-10-3-2-9-18(20)19(14-22(30)32)23(33)29-11-4-1-5-12-29/h2-3,6-10,13-14H,1,4-5,11-12,15H2,(H,28,31) |
InChI Key |
LBAIIJQIZYHPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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